3-(2-Methylphenoxy)benzoic acid

Medicinal Chemistry Agrochemical Development Physicochemical Property Optimization

Avoid experimental variability from unsubstituted or para-substituted analogs. 3-(2-Methylphenoxy)benzoic acid delivers a distinct ortho-methyl steric and electronic profile essential for reproducible SAR studies. - Unique ortho-methyl substitution enables novel VEGFR-2 inhibitor scaffolds and auxin-mimic herbicide leads. - Calculated LogP 3.64 and pKa 3.82 facilitate proherbicide design and membrane permeability optimization. - Sourced at ≥96% HPLC purity with full COA/SDS documentation for analytical and synthetic reliability.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 135611-26-6
Cat. No. B177525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylphenoxy)benzoic acid
CAS135611-26-6
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16)
InChIKeyABEYEGNTRDVDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylphenoxy)benzoic acid: Research Sourcing & Technical Baseline


3-(2-Methylphenoxy)benzoic acid (CAS 135611-26-6) is a phenoxybenzoic acid derivative belonging to the diaryl ether herbicide class, with a molecular formula of C14H12O3 and a molecular weight of 228.24 g/mol . This compound exhibits dual utility as an agricultural chemical intermediate and a pharmaceutical research building block, leveraging the auxin-mimic herbicidal mode of action characteristic of phenoxy herbicides while providing a distinct ortho-methyl substitution pattern on the phenoxy ring that differentiates it from other positional isomers and unsubstituted analogs . The compound demonstrates a calculated acid dissociation constant (pKa) of 3.82 and a partition coefficient (LogP) of 3.64, indicating moderate lipophilicity suitable for membrane permeability studies and organic synthesis applications [1]. Commercially available at purities of ≥96% (HPLC) from multiple reputable suppliers, 3-(2-Methylphenoxy)benzoic acid serves as a versatile scaffold for medicinal chemistry optimization, polymer modification, and analytical standard development .

Agrochemical Intermediate
Auxin-mimic herbicide scaffold with ortho-methyl steric signature for SAR and proherbicide design
Pharmaceutical Building Block
Phenoxybenzoic acid core for kinase inhibitor expansion; sterically differentiated from unsubstituted analogs
Supply Continuity
Actively stocked by multiple independent vendors, reducing procurement disruption risk

Why Generic Substitution of 3-(2-Methylphenoxy)benzoic acid Fails


Substituting 3-(2-Methylphenoxy)benzoic acid with a positional isomer or unsubstituted analog introduces substantial experimental risk due to quantifiable differences in physicochemical parameters, biological target engagement, and commercial availability. Specifically, the ortho-methyl substitution on the phenoxy ring confers a distinct electronic environment and steric profile that alters both reactivity and biological recognition relative to para-substituted isomers such as 3-(4-methylphenoxy)benzoic acid [1]. The calculated pKa of 3.82 for the ortho-methyl compound contrasts with 3.82 for the para-methyl isomer, while logD (pH 7.4) values of 0.39 and 0.39 respectively indicate near-identical lipophilicity profiles that nonetheless translate to different membrane permeability behaviors in vivo due to steric hindrance effects [2]. Furthermore, the unsubstituted analog 3-phenoxybenzoic acid exhibits significantly different metabolic stability and toxicity profiles, as evidenced by its established role as a pyrethroid insecticide metabolite capable of inducing caspase-3 mediated apoptosis in human hepatocytes at quantifiable concentrations, a property not directly transferable to the methyl-substituted derivative [3]. Procurement of a generic substitute without verifying these specific parameters compromises experimental reproducibility, invalidates comparative structure-activity relationship (SAR) analyses, and may introduce unanticipated off-target effects in biological assays.

Target
3-(2-Methylphenoxy)benzoic acid: Ortho-methyl creates steric hindrance around the ether bond
Para-methyl isomer
Similar pKa/LogP but unrestricted rotation; may shift receptor-binding conformations and SAR interpretation
Target
Auxin-mimic herbicide class member; intended for agrochemical development studies
Unsubstituted analog (3-PBA)
Pyrethroid metabolite with reported hepatocyte apoptosis; not a direct herbicide scaffold, application mismatch
Target
Actively supplied by ≥3 vendors with batch-specific COA
Para-methyl isomer supply
Discontinued at one major supplier; limited network may disrupt multi-year research programs

Quantitative Differentiation: Evidence for 3-(2-Methylphenoxy)benzoic acid


Ortho-Methyl Substitution: Steric and Electronic Profile Differentiation

Direct comparison of theoretical physicochemical parameters reveals that while 3-(2-Methylphenoxy)benzoic acid and its para-substituted isomer 3-(4-Methylphenoxy)benzoic acid share identical molecular formulas (C14H12O3) and comparable lipophilicity (LogP 3.64), the ortho-methyl substitution in the target compound creates a distinct steric environment that alters molecular recognition and reactivity. The calculated acid dissociation constants (pKa) are identical at 3.82 for both compounds, yet the ortho-methyl group introduces steric hindrance that restricts rotational freedom around the ether linkage, potentially influencing receptor binding conformations and metabolic stability [1]. This steric differentiation is critical for SAR studies, as ortho-substituted phenoxybenzoic acids generally exhibit altered herbicidal potency profiles compared to para-substituted congeners when evaluated in whole-plant assays [2].

Steric & Electronic Profile
Cross-study comparable
pKa 3.82, LogP 3.64 (identical to para-isomer); ortho-methyl restricts ether rotational freedom vs. para-methyl unrestricted rotation
Supports steric SAR differentiation
Theoretical calculations; experimental validation pending
Medicinal Chemistry Agrochemical Development Physicochemical Property Optimization

Supply Chain Reliability and Purity Grade Advantages

A procurement-specific differentiation exists between 3-(2-Methylphenoxy)benzoic acid and its para-methyl isomer 3-(4-Methylphenoxy)benzoic acid regarding commercial availability and quality assurance. The target compound is actively stocked by multiple reputable chemical suppliers including AK Scientific (Catalog 5146AH, purity ≥96% by specification) , Chem-Impex (Catalog 23629, purity ≥96% HPLC) , and MolCore (Catalog MC819492, purity NLT 98%) , ensuring competitive pricing and uninterrupted supply for research programs. In contrast, the para-methyl isomer 3-(4-Methylphenoxy)benzoic acid (CAS 62507-86-2) has been discontinued by at least one major supplier (CymitQuimica/Biosynth, Catalog 3D-FM53180), with product status marked as 'Discontinued' and unavailable for new orders . This supply chain disparity introduces procurement risk for research groups requiring sustained access to a specific positional isomer.

Supply Chain & Purity
Data to verify
>=3 active suppliers (AK Scientific, Chem-Impex, MolCore) with purity >=96% HPLC; para-methyl isomer discontinued at CymitQuimica/Biosynth
Supports procurement reliability review
Public vendor catalog data; verify with direct supplier inquiry
Chemical Sourcing Supply Chain Reliability Analytical Standard Qualification

Herbicidal Activity Divergence from Unsubstituted Analog

While direct head-to-head herbicidal potency data for 3-(2-Methylphenoxy)benzoic acid against specific weed species is not publicly available, class-level inference from structurally related diaryl ether herbicides supports the hypothesis that the ortho-methyl substitution pattern confers a distinct auxin-mimic herbicidal activity profile relative to the unsubstituted parent compound 3-phenoxybenzoic acid. Phenoxy herbicides, including methyl-substituted derivatives, are known to induce rapid, uncontrolled growth in broad-leaf plants through auxin receptor agonism, a mechanism colloquially termed 'growing to death' . The unsubstituted analog 3-phenoxybenzoic acid, in contrast, is primarily recognized as a mammalian metabolite of pyrethroid insecticides rather than a direct herbicidal agent, with documented hepatotoxic effects in human HepG2 cells including induction of caspase-3 and Bcl-2 mediated apoptosis [1]. This functional divergence underscores the impact of methyl substitution on biological target engagement and application relevance.

Herbicidal Activity Divergence
Class-level inference
Auxin-mimic herbicidal class (phenoxy herbicide) vs. unsubstituted 3-PBA: pyrethroid metabolite, caspase-3 apoptosis in HepG2 cells
May support herbicide development studies
No direct herbicidal IC50 data; mechanistic inference from class
Herbicide Development Agrochemical Mode of Action Structure-Activity Relationship

Enzyme Target Binding Potential in Drug Discovery

Although direct enzyme inhibition data for 3-(2-Methylphenoxy)benzoic acid is not currently available in public databases, class-level inference suggests that the ortho-methyl group may modulate binding affinity at biological targets relative to the unsubstituted 3-phenoxybenzoic acid scaffold. 3-Phenoxybenzoic acid has been successfully employed as a starting material for the synthesis of VEGFR-2 kinase inhibitors, with optimized derivatives (e.g., compound 4b) exhibiting cytotoxicity against HeLa cervical cancer cells with EC50 values comparable to the reference inhibitor sorafenib [1]. The presence of an ortho-methyl substituent on the phenoxy ring of the target compound introduces additional steric bulk and alters the electron density of the aromatic system, which may enhance or reduce binding affinity depending on the specific target pocket geometry. Phenoxybenzoic acids with varying substitution patterns have been patented as key intermediates for herbicidal and pharmaceutical applications, with structure-activity relationship studies demonstrating that ring substitution critically influences potency [2].

Enzyme Target Binding Potential
Class-level inference
3-PBA derivatives inhibit VEGFR-2 (EC50 comparable to sorafenib); ortho-methyl adds steric bulk for underexplored scaffold
Supports kinase inhibitor scaffold exploration
No direct inhibition data for target compound; extrapolated from 3-PBA
Enzyme Inhibition Drug Discovery Molecular Recognition

Optimal Applications for 3-(2-Methylphenoxy)benzoic acid


Herbicide Discovery and Auxin Scaffold Optimization

3-(2-Methylphenoxy)benzoic acid serves as a valuable starting point for herbicide discovery programs focused on synthetic auxin development. As a member of the phenoxy herbicide class, it exhibits the characteristic auxin-mimic mode of action that induces uncontrolled growth in broad-leaf weeds . The ortho-methyl substitution pattern provides a structurally distinct scaffold for SAR exploration relative to more commonly studied para-substituted isomers, enabling patent circumvention and the identification of novel herbicides with improved crop selectivity or reduced environmental persistence [1]. Researchers can leverage the compound's moderate lipophilicity (LogP 3.64) and calculated pKa (3.82) to design proherbicide derivatives with optimized foliar uptake and phloem mobility [2].

Kinase Inhibitor Expansion in Medicinal Chemistry

For drug discovery programs targeting kinases such as VEGFR-2, 3-(2-Methylphenoxy)benzoic acid offers a structurally differentiated core scaffold for inhibitor design. Published studies have validated 3-phenoxybenzoic acid as a productive starting point for synthesizing carbothioamide and carboxamide derivatives with VEGFR-2 inhibitory activity comparable to sorafenib in vitro [3]. The ortho-methyl group in the target compound introduces steric constraints that may improve target selectivity, reduce off-target effects, or enhance metabolic stability relative to unsubstituted analogs. The compound's commercial availability at ≥96% purity from multiple vendors supports its routine use as a building block in parallel synthesis and lead optimization campaigns.

Polymer Modification for Enhanced Material Properties

3-(2-Methylphenoxy)benzoic acid is documented as an effective modifier in polymer formulations, improving flexibility and thermal stability in plastic materials . The compound's dual functionality—carboxylic acid group for covalent incorporation and aromatic ether moiety for chain stiffness modulation—enables its use as a comonomer or chain-end modifier in polyester, polyamide, and polyurethane synthesis. The ortho-methyl group may reduce crystallinity relative to para-substituted analogs, enhancing amorphous phase flexibility without sacrificing thermal resistance. Researchers in polymer science can procure this compound at ≥96% purity from AK Scientific or Chem-Impex for reproducible materials development.

Chromatography Standard for Phenoxy Acid Quantitation

Due to its well-defined structure and commercial availability at high purity (≥96% by HPLC), 3-(2-Methylphenoxy)benzoic acid serves as a reliable analytical standard for chromatographic method development and validation . The compound's distinct retention characteristics on reversed-phase HPLC columns, derived from its moderate LogP of 3.64 and ionizable carboxylic acid functionality, make it suitable as a system suitability standard for quantifying phenoxy acid herbicides in environmental samples. Analytical chemists can reference the compound's Certificate of Analysis (COA) and Safety Data Sheet (SDS) provided by suppliers such as Chem-Impex and AK Scientific to meet regulatory documentation requirements.

Application
Selection Property
Validation Focus
Herbicide Discovery & Auxin Scaffold
Ortho-methyl steric profile, moderate lipophilicity
Auxin-mimic whole-plant assay response
Kinase Inhibitor Medicinal Chemistry
Sterically differentiated phenoxybenzoic acid core
VEGFR-2 binding & selectivity assays
Polymer Modification
Dual functional groups (COOH + aromatic ether)
Thermal stability & flexibility improvement
Chromatography Standard
Defined structure, high HPLC purity
Retention reproducibility & system suitability

Technical Documentation Hub

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